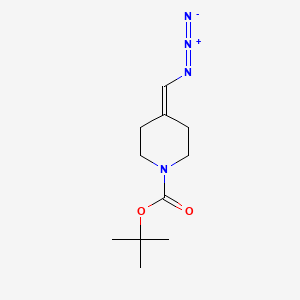
Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H20N4O2 It is a derivative of piperidine, a six-membered ring containing nitrogen, and features an azidomethylidene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(bromomethyl)piperidine-1-carboxylate with sodium azide. The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the substitution of the bromine atom with the azide group .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The azide group in tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate can undergo substitution reactions, where it is replaced by other functional groups.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide in DMF.
Reduction: Hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Various substituted piperidine derivatives.
Reduction: Tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.
Cycloaddition: Triazole derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate is used as an intermediate in the synthesis of various organic compounds. Its azide group makes it a versatile building block for the construction of more complex molecules through cycloaddition reactions .
Biology and Medicine: In biological research, this compound can be used to study the effects of azide-containing compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate primarily involves its azide group. The azide group can undergo cycloaddition reactions, forming stable triazole rings. These reactions are often catalyzed by copper and are widely used in click chemistry. The molecular targets and pathways involved depend on the specific application and the nature of the compounds synthesized from this intermediate .
Comparison with Similar Compounds
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate
- Tert-butyl 4-(bromomethyl)piperidine-1-carboxylate
Comparison:
- Tert-butyl 4-(azidomethyl)piperidine-1-carboxylate: Similar in structure but lacks the double bond in the azidomethylidene group, which may affect its reactivity and applications .
- Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Contains a phenylamino group instead of an azide group, leading to different chemical properties and applications .
- **Tert-butyl 4-(b
Properties
Molecular Formula |
C11H18N4O2 |
|---|---|
Molecular Weight |
238.29 g/mol |
IUPAC Name |
tert-butyl 4-(azidomethylidene)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H18N4O2/c1-11(2,3)17-10(16)15-6-4-9(5-7-15)8-13-14-12/h8H,4-7H2,1-3H3 |
InChI Key |
ZGFNNIKKBFTDFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CN=[N+]=[N-])CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Oxospiro[3.3]heptane-2-carbaldehyde](/img/structure/B13454132.png)
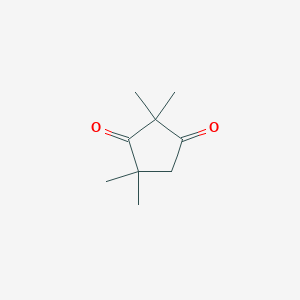
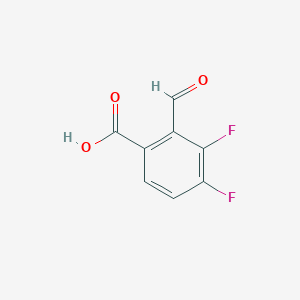
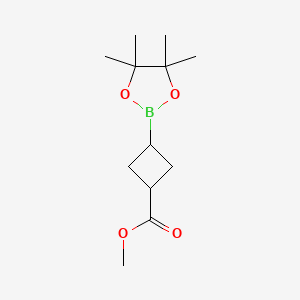
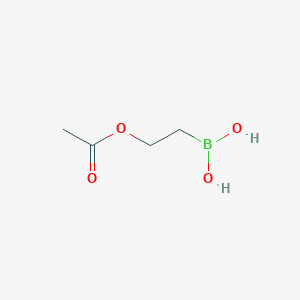
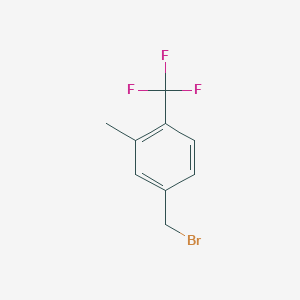
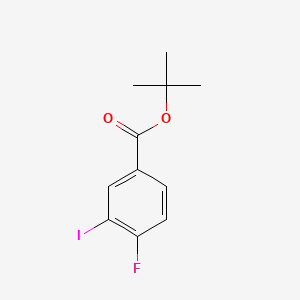
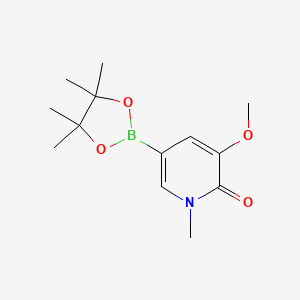
![7-Ethyl-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one](/img/structure/B13454174.png)
![N-methylspiro[5.5]undecan-3-amine](/img/structure/B13454177.png)

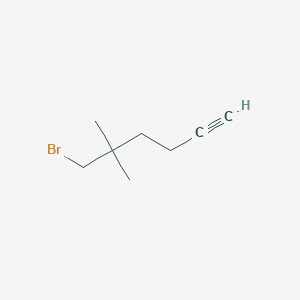

![6-Ethynylbicyclo[3.2.0]heptan-6-amine hydrochloride](/img/structure/B13454196.png)
